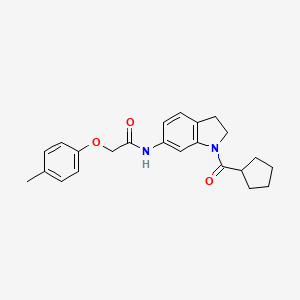

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide

Beschreibung

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a bicyclic indoline core substituted at the 1-position with a cyclopentanecarbonyl group and at the 6-position with a 2-(p-tolyloxy)acetamide moiety. The p-tolyloxy (para-methylphenoxy) group contributes to steric and electronic properties, likely impacting target binding interactions.

Eigenschaften

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-16-6-10-20(11-7-16)28-15-22(26)24-19-9-8-17-12-13-25(21(17)14-19)23(27)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNVRGPMHWLFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N2O3

- Molecular Weight : 378.5 g/mol

- IUPAC Name : N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(p-tolyloxy)acetamide

- Purity : Typically around 95%

The biological activity of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indoline structure is known for its ability to modulate biological processes through the inhibition or activation of specific pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes that play crucial roles in cancer cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

Research indicates that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(p-tolyloxy)acetamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| PC3 (Prostate) | 12.3 | Inhibition of cell proliferation |

| HCT116 (Colon) | 9.8 | Activation of caspase pathways |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Animal studies suggest that it can lower levels of pro-inflammatory cytokines, indicating a potential application in treating inflammatory diseases.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.

- Results indicated a significant reduction in cell viability at concentrations above 10 µM.

-

Inflammation Model in Rats :

- In a controlled experiment, rats were administered the compound prior to inducing inflammation.

- Results showed a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Cyclic Substituents

- N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide (): Key Difference: Cyclopropanecarbonyl (three-membered ring) vs. cyclopentanecarbonyl (five-membered ring). Impact: Cyclopropane’s higher ring strain may increase reactivity but reduce metabolic stability compared to the more stable cyclopentane. Lipophilicity (logP) is likely lower due to the smaller hydrophobic surface area of cyclopropane.

Acetamide Derivatives with Aromatic Substitutions ()

- (E)-N-(naphthalen-2-yl)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide (): Key Difference: Incorporates a conjugated quinoline-indolenine system and naphthyl group. Impact: The extended π-system may enhance intercalation with DNA or aromatic protein pockets, differing from the non-conjugated indoline-p-tolyloxy system of the target compound. Biological Activity: Such derivatives often exhibit kinase inhibitory activity, suggesting the target compound may share similar mechanisms .

- Fentanyl Analogues (): Example: 2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide (U-48800). Key Difference: Piperidine/cyclohexylamine core vs. indoline core. Impact: The absence of a piperidine ring in the target compound implies divergent pharmacological targets (e.g., non-opioid pathways). The acetamide group in fentanyl analogs primarily modulates μ-opioid receptor binding, whereas the indoline-p-tolyloxy structure may target enzymes or non-opioid receptors .

Heterocyclic and Complex Acetamides ()

- Patent Compounds with Piperidin-4-ylidene Substituents (): Example: N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key Difference: Incorporation of tetrahydrofuran and piperidinylidene groups introduces conformational rigidity and hydrogen-bonding capacity. Impact: These features may enhance target selectivity compared to the target compound’s simpler cyclopentane-p-tolyloxy system, which prioritizes hydrophobic interactions .

-

- Key Difference : Naphthyridine-acetamide core with trifluoromethyl and difluorophenyl groups.

- Impact : The electron-withdrawing trifluoromethyl group increases metabolic resistance and polarity, contrasting with the electron-donating methyl group in the p-tolyloxy moiety of the target compound. Goxalapladib’s use in atherosclerosis highlights how acetamide derivatives can be tailored for diverse therapeutic areas .

Table 1: Comparative Analysis of Structural and Functional Features

Research Findings and Implications

- Metabolic Stability : The cyclopentanecarbonyl group likely improves metabolic stability over cyclopropane due to reduced ring strain and slower oxidative degradation .

- Binding Affinity : The para-substituted p-tolyloxy group may optimize hydrophobic interactions in target binding pockets compared to ortho-substituted analogs, which face steric challenges .

- Therapeutic Potential: Structural parallels to kinase inhibitors () suggest the target compound could be explored in oncology or inflammatory diseases, whereas its divergence from opioid analogs () minimizes risk of off-target effects in the central nervous system.

Notes on Contradictions and Limitations

- Divergent Applications : While fentanyl analogs () and the target compound share an acetamide backbone, their pharmacological profiles are distinct due to core structural differences. This underscores the importance of substituent-driven target specificity.

- Data Gaps: Limited explicit data on the target compound’s synthesis, toxicity, or bioactivity necessitate further experimental validation to confirm hypothesized properties derived from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.